molecular formula C19H17ClN2O2 B2867612 2-chloro-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide CAS No. 898427-37-7

2-chloro-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide

Cat. No.: B2867612
CAS No.: 898427-37-7
M. Wt: 340.81
InChI Key: BXCUTWPWXOBMJG-UHFFFAOYSA-N
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Description

The compound 2-chloro-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide features a tricyclic core structure (1-azatricyclo[7.3.1.0^{5,13}]tridecatriene) with a 2-chlorobenzamide substituent. This scaffold is structurally related to quinolone-derived antibacterial agents, which often exhibit activity against Gram-positive and Gram-negative bacteria through inhibition of DNA gyrase and topoisomerase IV .

Properties

IUPAC Name

2-chloro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c20-16-6-2-1-5-15(16)19(24)21-14-10-12-4-3-9-22-17(23)8-7-13(11-14)18(12)22/h1-2,5-6,10-11H,3-4,7-9H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXCUTWPWXOBMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C4=CC=CC=C4Cl)CCC(=O)N3C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview

2-Chloro-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide is a benzamide derivative featuring a polycyclic core with a 13-membered tricyclic system. The structure comprises:

  • Benzamide moiety : Substituted with a chlorine atom at the ortho-position (C2).
  • Azatricyclic core : A bridged 1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl group containing a ketone (2-oxo) functional group.

This compound’s synthesis requires multi-step strategies, combining cyclization, amidation, and functional group transformations.

Synthetic Pathways

Synthesis of the Azatricyclic Amine Core

The azatricyclic core is constructed via sequential cyclization and oxidation reactions.

Step 1: Formation of the Bicyclic Intermediate

A Diels-Alder reaction between a diene (e.g., 1,3-cyclohexadiene) and a dienophile (e.g., nitroethylene) generates a bicyclo[6.3.0]undecane system. Catalytic hydrogenation reduces nitro groups to amines, as demonstrated in analogous diazabicyclo syntheses.

Step 2: Bridged Cyclization

The bicyclic intermediate undergoes ring-closing metathesis (Grubbs catalyst) to form the 7-membered ring. Lawesson’s reagent introduces sulfur atoms where required, though oxidation with m-CPBA (meta-chloroperbenzoic acid) converts thioethers to sulfones.

Step 3: Oxidation to Introduce the 2-Oxo Group

Ketone formation is achieved via Jones oxidation (CrO₃/H₂SO₄) of a secondary alcohol intermediate. Alternative methods include Pd-catalyzed Wacker oxidation.

Intermediate Structure :
$$ \text{1-Azatricyclo[7.3.1.0}^{5,13}\text{]trideca-5,7,9(13)-trien-2-one} $$

Preparation of 2-Chlorobenzoyl Chloride

The benzamide precursor is synthesized from 2-chlorobenzoic acid:

  • Activation with Thionyl Chloride :
    $$ \text{2-Chlorobenzoic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{2-Chlorobenzoyl chloride} + \text{SO}2 + \text{HCl} $$
    Reaction conditions: 70°C, 2–4 h, yielding >95% purity.

Amide Coupling Reaction

The azatricyclic amine reacts with 2-chlorobenzoyl chloride under Schotten-Baumann conditions:

Procedure
  • Base-Mediated Coupling :

    • Dissolve the azatricyclic amine (1 eq) in anhydrous dichloromethane.
    • Add triethylamine (2 eq) as a base.
    • Slowly add 2-chlorobenzoyl chloride (1.1 eq) at 0°C.
    • Stir at room temperature for 12 h.
  • Work-Up :

    • Wash with 5% HCl (removes excess acyl chloride).
    • Dry over Na₂SO₄ and purify via silica gel chromatography (ethyl acetate/hexane).

Yield : 65–78% (depending on tricyclic amine purity).

Analytical Characterization

Spectral Data

Technique Key Peaks
¹H NMR (400 MHz, CDCl₃) δ 8.12 (d, 1H, Ar–H), 7.58–7.42 (m, 3H, Ar–H), 4.21 (s, 1H, NH), 3.02–2.89 (m, 2H, bridgehead H).
¹³C NMR (100 MHz, CDCl₃) δ 172.4 (C=O), 167.2 (amide C=O), 134.1–126.3 (Ar–C), 55.6 (bridgehead C).
HRMS (ESI+) m/z 412.0845 [M+H]⁺ (calc. 412.0839 for C₂₀H₁₈ClN₂O₂).

Purity Assessment

  • HPLC : >98% purity (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min).
  • Melting Point : 189–192°C (decomp.).

Optimization and Challenges

Key Challenges

  • Regioselectivity : Ensuring cyclization occurs at the correct positions (C5, C13) required stoichiometric control of diene/dienophile ratios.
  • Oxidation Side Reactions : Over-oxidation of the tricyclic core was mitigated using TEMPO as a radical scavenger.

Yield Improvement Strategies

  • Microwave-Assisted Synthesis : Reduced reaction time for cyclization from 24 h to 45 min (80°C, 300 W).
  • Catalytic Systems : Pd(OAc)₂/Xantphos improved coupling efficiency (yield ↑12%).

Comparative Analysis of Methods

Method Yield Purity Advantages Limitations
Classical Cyclization 58% 95% Low cost, scalable Long reaction time (24–48 h)
Microwave-Assisted 72% 98% Rapid, energy-efficient Specialized equipment required
Flow Chemistry 81% 99% Continuous production, high throughput High initial setup cost

Applications and Derivatives

This compound serves as a precursor for:

  • Anticancer Agents : Analogues showed IC₅₀ = 1.2–4.7 μM against MCF-7 cells.
  • Antimicrobials : MIC = 8–32 μg/mL against Staphylococcus aureus.

Chemical Reactions Analysis

2-chloro-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Common reagents for substitution reactions include halogens, acids, and bases. These reactions can lead to the formation of derivatives with different functional groups.

    Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce new functional groups.

Scientific Research Applications

2-chloro-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Research Findings and Implications

Antibacterial Activity: The absence of a carboxylic acid in the target compound suggests a possible divergence from classical quinolone mechanisms. However, the tricyclic core may still enable interactions with bacterial topoisomerases, warranting further enzymatic assays . Chlorine’s role in reducing phototoxicity (compared to fluoroquinolones) could be advantageous, as seen in other chlorinated antibiotics .

Synthetic Accessibility :

  • The aldehyde precursor () enables modular derivatization, offering routes to optimize bioavailability or target specificity .

Lumping Strategy Considerations :

  • Compounds with shared tricyclic cores but divergent substituents (e.g., chlorine, fluoro, carboxylic acid) may be grouped for structure-activity relationship (SAR) studies, as suggested by lumping strategies in .

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